Product packaging for 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid(Cat. No.:)

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid

Cat. No.: B12285298
M. Wt: 286.28 g/mol
InChI Key: JQTFSPKCNALZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid (Catalog ID: S2741_Y) is a carboxybenzyl (Cbz)-protected non-natural amino acid derivative with a stated purity of 95% . This compound serves as a crucial synthetic intermediate, or "building block," in organic and medicinal chemistry research . The Cbz group is a widely used protecting group for amines, known for its stability to various reaction conditions and its orthogonal protection strategy with other groups like Fmoc; it is typically removed under mild hydrogenolysis conditions . The presence of the pyridyl ring in its structure contributes to the molecule's potential as a ligand in coordination chemistry and may enhance its solubility in diverse solvent systems. Researchers primarily utilize this compound and its analogs as key precursors in the synthesis of more complex molecules, particularly for the development of pharmaceuticals targeting neurological disorders, and as core structures in compounds with potential anti-inflammatory and analgesic properties . It is also valuable in the preparation of other protected amino acid derivatives, as demonstrated in synthetic methodologies involving Cbz-protected pyridine compounds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O4 B12285298 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-2-pyridin-2-ylacetic acid

InChI

InChI=1S/C15H14N2O4/c18-14(19)13(12-8-4-5-9-16-12)17-15(20)21-10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,20)(H,18,19)

InChI Key

JQTFSPKCNALZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Cbz Amino 2 2 Pyridyl Acetic Acid

Direct Synthesis Approaches to the Core Structure

Direct synthesis focuses on the sequential or convergent assembly of the three key components: the carboxylic acid, the Cbz-protected amine, and the 2-pyridyl group, around a central alpha-carbon.

A foundational strategy for the synthesis of α-amino acids is the Strecker synthesis, which constructs the α-amino nitrile precursor from an aldehyde, followed by hydrolysis to yield the carboxylic acid. wikipedia.orgmasterorganicchemistry.comchemistnotes.com

Strecker Synthesis: This two-step method begins with the reaction of 2-pyridinecarboxaldehyde with ammonia and a cyanide source (such as KCN or HCN) to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. masterorganicchemistry.commasterorganicchemistry.com The resulting 2-amino-2-(2-pyridyl)acetonitrile is then subjected to hydrolysis, typically under strong acidic conditions, to convert the nitrile group into a carboxylic acid, thus yielding 2-amino-2-(2-pyridyl)acetic acid. wikipedia.orgorganic-chemistry.org

The general mechanism is as follows:

Imine Formation: 2-Pyridinecarboxaldehyde + NH₃ ⇌ 2-Pyridylimine + H₂O

Cyanide Addition: 2-Pyridylimine + CN⁻ → 2-Amino-2-(2-pyridyl)acetonitrile

Nitrile Hydrolysis: 2-Amino-2-(2-pyridyl)acetonitrile + H₃O⁺ → 2-Amino-2-(2-pyridyl)acetic Acid + NH₄⁺

This method is robust and provides a direct route to the racemic α-amino acid core, which can then be protected. chemistnotes.com

Once the 2-amino-2-(2-pyridyl)acetic acid core is synthesized, the amino group must be protected with a carboxybenzyl (Cbz) group.

Cbz Protection: The standard procedure for introducing the Cbz group involves reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.commasterorganicchemistry.com The reaction is typically performed in the presence of a base like sodium carbonate (Schotten-Baumann conditions) or an organic base to neutralize the HCl byproduct. total-synthesis.com This reaction forms a stable carbamate (B1207046) linkage, protecting the amine from participating in subsequent reactions. vectorlabs.com

An alternative amination strategy involves the reductive amination of an α-keto acid precursor, such as α-keto-2-pyridylacetic acid. wikipedia.org This precursor can be reacted with ammonia in the presence of a reducing agent to form the amino acid directly. researchgate.netnih.gov While effective, this route is dependent on the availability of the corresponding α-keto acid. Following amination, the Cbz group is installed as described above.

A highly effective modern strategy for constructing pyridylacetic acid derivatives involves the functionalization of pyridine-N-oxides. nih.govresearchgate.net This approach activates the pyridine (B92270) ring for nucleophilic attack, particularly at the 2-position. stackexchange.comdiva-portal.org

A notable example is a three-component synthesis that uses a Meldrum's acid derivative as a key reagent. nih.gov In this method, a pyridine-N-oxide is activated with an electrophilic agent like tosyl chloride (TsCl). This activated complex then undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then be ring-opened by a nucleophile (e.g., an alcohol for ester formation or water for the acid) and subsequently decarboxylated to yield the desired 2-pyridylacetic acid derivative. nih.gov This method avoids the use of harsh conditions and often proceeds with high regioselectivity for the 2-position. nih.govresearchgate.net

Alternative, more traditional routes often start from halopyridines and employ metal-catalyzed cross-coupling reactions with enolates or other carbon nucleophiles to introduce the acetic acid moiety. nih.gov

Asymmetric Synthesis and Stereocontrol of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid

Producing enantiomerically pure this compound requires methods that can control the stereochemistry at the α-carbon. This is achieved using chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Evans Oxazolidinones and Related Auxiliaries: While not specifically documented for this exact molecule in the provided context, a general and powerful approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a glycine-derived substrate. nih.gov The resulting chiral enolate can then be alkylated with a 2-halomethylpyridine. The steric hindrance provided by the auxiliary directs the electrophile to one face of the enolate, leading to a product with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.

Nickel(II) Complex Auxiliaries: A more specific application involves the use of chiral ligands complexed with Ni(II) to form a chiral template. For instance, the nickel(II) complex of a Schiff base formed between glycine and a chiral auxiliary like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be deprotonated and alkylated with a 2-pyridyl halide. The chiral environment of the complex directs the alkylation to produce the (S)-amino acid with high optical purity after acidic hydrolysis removes the auxiliary and the metal.

Auxiliary ApproachKey ReagentsTypical Outcome
Evans Oxazolidinone Glycine, Chiral Oxazolidinone, Base (e.g., LDA), 2-HalomethylpyridineHigh diastereoselectivity
Ni(II) Schiff Base Glycine, Chiral Ligand, Ni(NO₃)₂, Base, 2-Pyridyl HalideHigh optical purity (S)-amino acid

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Asymmetric Phase-Transfer Catalysis (PTC): This is a highly effective method for the asymmetric synthesis of α-amino acids. nih.gov The strategy, often referred to as the O'Donnell amino acid synthesis, involves the alkylation of a glycine imine ester (e.g., the benzophenone imine of glycine tert-butyl ester) with an electrophile. uni-giessen.de For the synthesis of the target molecule, 2-(chloromethyl)pyridine would serve as the electrophile. The reaction is conducted in a biphasic system (e.g., toluene (B28343)/aqueous NaOH) using a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids. uni-giessen.de The catalyst forms a chiral ion pair with the enolate of the glycine imine, which then reacts in the organic phase to yield the product with high enantioselectivity. uni-giessen.de

Table of Representative Chiral Phase-Transfer Catalysts:

Catalyst Family Example Catalyst Typical Enantiomeric Excess (ee)

| Cinchona Alkaloids | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Up to 92% ee for various alkylations |

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.orgunibo.it An asymmetric Strecker reaction can be performed using a chiral catalyst to control the addition of cyanide to the imine derived from 2-pyridinecarboxaldehyde. wikipedia.orgorganic-chemistry.org

More recent advancements employ highly confined chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), as powerful organocatalysts. nih.govacs.org These catalysts can activate imines towards nucleophilic attack, enabling highly enantioselective reactions under mild conditions. nih.gov Such a system could be applied to a Mannich-type reaction or a Strecker reaction to generate the chiral 2-amino-2-(2-pyridyl)acetic acid core with excellent stereocontrol. acs.orgchim.it

Enzyme-Catalyzed Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is of paramount importance, and enzyme-catalyzed methods offer a green and highly selective approach. For this compound, a primary strategy involves the kinetic resolution of a racemic ester precursor, such as the methyl or ethyl ester. Lipases are the most commonly employed enzymes for this type of transformation due to their stability, broad substrate tolerance, and high enantioselectivity. nih.govnih.gov

The process typically involves the enantioselective hydrolysis of the racemic ester. In this scenario, one of the ester enantiomers is selectively hydrolyzed by the lipase to the corresponding carboxylic acid, while the other enantiomer remains unreacted. This allows for the separation of the desired enantiomer (either the acid or the remaining ester) with high enantiomeric excess (ee).

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a prime candidate for this resolution. researchgate.netmdpi.com It has demonstrated excellent activity and enantioselectivity in the hydrolysis of N-protected amino acid esters. researchgate.net The reaction is typically carried out in a buffered aqueous solution or a biphasic system containing an organic solvent like methyl tert-butyl ether (MTBE) to facilitate substrate solubility. researchgate.net

Key parameters that influence the efficiency and selectivity of the enzymatic resolution include the choice of enzyme, solvent, temperature, and pH. For instance, studies on analogous N-Cbz protected cyclic amino acid derivatives have shown that MTBE saturated with water at 45°C can provide high enzyme activity and excellent enantioselectivity. researchgate.net

Table 1: Representative Lipases for Kinetic Resolution

Enzyme Common Source Typical Application
Candida antarctica Lipase B (CALB) Aspergillus niger (recombinant) Hydrolysis/Acylation of esters and amides
Pseudomonas cepacia Lipase (PCL) Burkholderia cepacia Acylation of alcohols, including pyridyl derivatives nih.gov

The successful resolution yields one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated using standard extraction or chromatographic techniques. Subsequent hydrolysis of the unreacted ester provides access to the opposite enantiomer.

Resolution Techniques for Enantiomer Separation

Beyond enzymatic methods, classical resolution techniques remain a cornerstone for separating the enantiomers of this compound. These methods primarily rely on the physical separation of diastereomeric derivatives.

Diastereomeric Salt Crystallization: This is the most common method for resolving racemic carboxylic acids. wikipedia.org The technique involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

Commonly used chiral resolving agents for acidic compounds include naturally derived alkaloids like brucine or chiral synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The choice of solvent is critical for successful fractional crystallization. By carefully selecting a solvent system, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.

The process is as follows:

The racemic this compound is dissolved with an equimolar amount of a chiral amine in a suitable solvent.

The solution is allowed to cool or partially evaporate, leading to the crystallization of the less soluble diastereomeric salt.

The crystals are isolated by filtration.

An acid treatment of the isolated salt decomposes it, liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent.

The enantiomeric purity of the product can be enhanced through repeated crystallization cycles.

Preferential Crystallization: This technique is applicable if the racemic compound forms a conglomerate, which is a mechanical mixture of crystals of the two pure enantiomers. In such cases, seeding a supersaturated solution of the racemate with crystals of one pure enantiomer can induce the crystallization of that enantiomer exclusively. aidic.it This method can be adapted for continuous operation by using coupled crystallizers, enhancing productivity. aidic.it

Protecting Group Chemistry in the Synthesis of this compound

The strategic use of protecting groups for the amino and carboxyl functionalities is crucial for the successful synthesis and manipulation of this compound. The carboxybenzyl (Cbz) group is a well-established protecting group for the amino function.

Orthogonal Protection Strategies for Carboxyl and Amino Groups

An orthogonal protection strategy is essential when selective deprotection of one functional group is required while others remain intact. nih.gov Since the Cbz group on the nitrogen is typically removed by catalytic hydrogenolysis, an ideal orthogonal protecting group for the carboxyl function must be stable to these conditions but removable by a different, non-interfering method.

Table 2: Orthogonal Protecting Groups for the Carboxyl Group

Protecting Group Abbreviation Cleavage Conditions Orthogonal to Cbz? Reference
Benzyl ester Bn H₂, Pd/C No missouri.edu
tert-Butyl ester tBu Trifluoroacetic acid (TFA) Yes peptide.com
Allyl ester All Pd(PPh₃)₄, nucleophile Yes peptide.com

Benzyl (Bn) Ester: This group is cleaved by hydrogenolysis, the same method used for Cbz removal. Therefore, it is a non-orthogonal, or "simultaneously cleavable," protecting group. This can be useful if the final desired product is the fully deprotected 2-amino-2-(2-pyridyl)acetic acid.

tert-Butyl (tBu) Ester: This group is stable to the hydrogenolysis conditions used for Cbz deprotection but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This makes it an excellent orthogonal partner to the Cbz group.

Allyl (All) Ester: The allyl group is stable to both acidic and basic conditions as well as hydrogenolysis. It is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl scavenger. This provides a robust orthogonal strategy.

The choice of protecting group depends on the subsequent steps planned in the synthetic sequence.

Selective Deprotection Methodologies

The ability to selectively remove protecting groups is fundamental to this area of synthesis.

Deprotection of the Cbz Group: The most common and efficient method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.com This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). missouri.edu The reaction is clean, with toluene and carbon dioxide as the by-products, leaving the free amine.

R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

Alternative methods for Cbz removal include:

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) with a Pd/C catalyst.

Sodium Borohydride/Pd-C: A convenient method that uses NaBH₄ to generate hydrogen in situ. researchgate.net

Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group, though these harsh conditions may not be compatible with other functional groups. total-synthesis.com

Low-Carbon Alcohols: A newer method describes the removal of Cbz from certain heterocyclic compounds using alcohols like methanol or ethanol, which could be relevant given the pyridine moiety. researchgate.net

It is noteworthy that additives such as pyridine can sometimes inhibit the hydrogenolysis of other groups (like benzyl ethers) while allowing for the deprotection of the Cbz group, a potentially useful selectivity feature. missouri.edu

Deprotection of Carboxyl Groups: The deprotection method is specific to the chosen protecting group:

tert-Butyl Esters: Cleaved with strong acids like neat trifluoroacetic acid (TFA) or HCl in an organic solvent.

Allyl Esters: Removed under mild, neutral conditions using a Pd(0) catalyst and a scavenger like N-methylaniline or dimedone.

Advanced Synthetic Route Development for this compound

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable processes. Flow chemistry represents a significant advancement in this direction.

Application of Flow Chemistry Principles

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scalability. chimia.ch

For the synthesis of this compound and its derivatives, flow chemistry can be applied at several stages:

N-Protection: The reaction of 2-amino-2-(2-pyridyl)acetic acid ester with benzyl chloroformate can be performed in a flow reactor. Pumping the two reagent streams to a T-mixer ensures rapid and efficient mixing, and the subsequent residence time in a heated or cooled coil reactor allows for precise control over the reaction, minimizing side products. durham.ac.ukresearchgate.net

Workup and Purification: In-line liquid-liquid extraction or scavenger resins can be integrated into the flow system to purify the product stream continuously, eliminating the need for cumbersome batch workup procedures. durham.ac.uk

Deprotection: Catalytic hydrogenolysis for Cbz removal can be efficiently performed in a flow system using a packed-bed reactor containing the Pd/C catalyst (e.g., an H-Cube® reactor). This approach allows for safe handling of hydrogen gas and easy separation of the catalyst from the product stream. researchgate.net

Enzymatic Resolution: Continuous-flow enzymatic kinetic resolution can be achieved by passing the racemic substrate through a packed-bed reactor containing the immobilized lipase. researchgate.netmdpi.com This setup allows for efficient enzyme reuse and simplifies product separation, making the process more economical and scalable.

The integration of these steps into a continuous or semi-continuous flow process can significantly streamline the synthesis of enantiomerically pure this compound. chemistryviews.org

Green Chemistry and Sustainable Synthetic Practices

The integration of green chemistry principles into the synthesis of complex molecules like this compound is a paramount objective in modern chemical manufacturing. This approach seeks to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. Key strategies in this domain include the use of aqueous media, environmentally benign catalysts, and process optimization to enhance atom economy.

One of the foremost advancements in green peptide and amino acid synthesis is the shift from traditional organic solvents to water. greentech.fr Water is the natural medium for biosynthetic processes, and its use eliminates the environmental and health hazards associated with volatile organic compounds (VOCs) like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). greentech.fr Methodologies employing micellar catalysis in water have demonstrated success in peptide coupling and the deprotection of protecting groups such as the carboxybenzyl (Cbz) group. greentech.fr For instance, a tandem sequence for Cbz deprotection followed by peptide coupling has been successfully performed in water, significantly reducing the environmental factor (E-Factor), a key metric of greenness. greentech.fr

The choice of catalyst is also critical. Research into the synthesis of related heterocyclic compounds has shown the efficacy of catalysts like pyridine-2-carboxylic acid (P2CA) in aqueous ethanol solutions. nih.govrsc.org Such catalysts can exhibit dual acid-base properties, driving reactions to high yields in shorter times while being recyclable and sustainable. nih.govrsc.org The use of palladium on charcoal (Pd/C) with hydrogen gas for the removal of Cbz protecting groups is another established method that is considered clean and efficient. greentech.fr

The greenness of a synthetic route can be quantified using metrics like Atom Economy and E-Factor. A study on the P2CA-catalyzed synthesis of chromene derivatives reported an excellent Atom Economy of 99.36% and a low E-Factor of 16.68, signifying minimal waste generation. nih.govrsc.org

Table 1: Comparison of Solvents in Chemical Synthesis

Solvent System Advantages Disadvantages Green Chemistry Relevance
Dichloromethane (DCM), Dimethylformamide (DMF) High solubility for many organic compounds. Toxic, environmentally harmful, high disposal costs. greentech.fr Poor; efforts are focused on replacement. greentech.fr
Water Non-toxic, non-flammable, inexpensive, environmentally benign. greentech.fr Low solubility for many non-polar protected amino acids. greentech.fr High; ideal green solvent, use is promoted via techniques like micellar catalysis. greentech.fr
Water-Ethanol (1:1) Reduced environmental impact, good solvent for a range of reactants. nih.govrsc.org May require separation/recycling of ethanol. High; serves as a green medium for catalyzed reactions, facilitating high yields. nih.govrsc.org

Scalability Considerations for Research and Development

Scaling a synthetic process from the laboratory bench to research and development (R&D) or industrial scales presents significant challenges that must be addressed early in development. Key considerations include the safety, cost-effectiveness, robustness, and environmental impact of the chosen synthetic route.

For a molecule like this compound, scalability requires a process that avoids hazardous reagents, extreme reaction conditions, and complex purification methods. Chromatographic purification, while common in the lab, is often impractical and costly at larger scales. Therefore, developing syntheses that yield high-purity products through direct precipitation or crystallization is highly desirable. google.com A reported synthesis for an N-Cbz protected amino acid that circumvents extraction and concentration steps in favor of direct crystallization is a prime example of a scalable process. google.com

The transition from small to large-scale synthesis can also impact reaction performance and reproducibility. mdpi.com A process validated at the gram-scale provides confidence in its potential for industrial application. nih.govrsc.org For instance, the green synthesis of chromene derivatives using P2CA was successfully scaled up to the gram level, demonstrating its practicality. nih.govrsc.org

Furthermore, the stability of intermediates and the final product is crucial. Crystalline solids are generally preferred for their stability, ease of handling, and consistent purity, which are important factors for long-term storage and formulation in R&D. google.com Processes that yield stable crystalline forms can reduce the risks associated with changes in physical properties over time, ensuring consistent quality. google.com

Table 2: Key Factors for Scalable Synthesis

Factor Laboratory Scale Focus R&D/Industrial Scale Focus Rationale for Shift in Focus
Purification Column chromatography is common. Crystallization or precipitation is preferred. google.com Chromatography is not cost-effective or efficient for large quantities.
Solvent Use Often used in large excess for convenience. Minimized and recycled where possible; shift to greener solvents. greentech.frgoogle.com Reduces cost, waste, and environmental impact.
Safety Managed with standard lab equipment (fume hoods). Requires detailed process safety management and engineering controls. Consequences of failures are much more severe at a larger scale.
Reproducibility Minor variations may be tolerated. High batch-to-batch consistency is critical. mdpi.com Ensures consistent product quality and process reliability.

| Cost | Reagent cost is a secondary concern to achieving the target molecule. | Cost of goods (raw materials, energy, waste) is a primary driver. nih.gov | Economic viability is essential for commercial or large-scale R&D applications. |

Stereochemical Aspects and Chiral Recognition of 2 Cbz Amino 2 2 Pyridyl Acetic Acid

Enantiomeric Purity Assessment and Control during Synthesis

The enantiomeric purity of amino acid derivatives is a critical quality attribute, particularly in pharmaceutical applications, as different enantiomers can exhibit varied pharmacological and toxicological profiles. chromatographytoday.com The control of stereochemistry during the synthesis of 2-(Cbz-amino)-2-(2-pyridyl)acetic acid would be essential to ensure the desired therapeutic effect of any resulting peptide. elsevierpure.com

However, specific methods reported in the literature for assessing and controlling the enantiomeric purity during the synthesis of this particular compound could not be found. General strategies for controlling stereochemistry in amino acid synthesis often involve the use of chiral catalysts or starting from a chiral precursor.

Absolute Configuration Determination of this compound

Determining the absolute configuration of a chiral molecule is fundamental to understanding its properties. Several powerful techniques are employed for this purpose.

X-ray Crystallography for Chiral Center Assignment

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. google.com This technique involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.

A search of crystallographic databases did not yield any published crystal structures for this compound. While crystal structures for related compounds containing a pyridine (B92270) ring or an amino acid backbone exist, no specific data for the target molecule is available. researchgate.netnih.govnih.govresearchgate.net

Spectroscopic Methods for Stereochemical Elucidation (e.g., Circular Dichroism, Vibrational Circular Dichroism)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chiral nature of molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet region, providing information about the secondary structure of peptides and the stereochemistry of small molecules. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, offering detailed information about the conformation and absolute configuration of chiral molecules in solution. nih.gov

No specific CD or VCD spectra for this compound have been reported in the reviewed literature. While general principles of using these techniques for amino acids are known, the specific chiroptical properties of the target compound remain undocumented. researchgate.net

Chiral Analytical Methodologies for this compound Enantiomers

The separation and quantification of enantiomers are crucial for quality control and research. Chiral chromatography is the primary tool for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Common CSPs for amino acid derivatives include those based on cyclodextrins, macrocyclic glycopeptides, and Pirkle-type phases. sigmaaldrich.commdpi.com

While numerous applications of chiral HPLC for the separation of N-protected amino acids exist, a specific, validated method for the enantiomeric separation of this compound could not be identified. The development of such a method would require screening various CSPs and mobile phase conditions to achieve optimal resolution.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for separating enantiomers, often requiring derivatization to increase the volatility of the analytes. nih.govnih.gov For amino acids, this typically involves esterification of the carboxylic acid and acylation of the amino group. researchgate.netucdavis.edu

No specific chiral GC methods for the analysis of this compound enantiomers were found in the literature. The development of such a method would involve optimizing derivatization procedures and selecting an appropriate chiral capillary column.

Chiral Derivatization for Enhanced Analytical Separation

The analytical separation of enantiomers of this compound, like many other chiral amino acids, can be significantly enhanced through chiral derivatization. This pre-column derivatization technique involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatography, most commonly high-performance liquid chromatography (HPLC). nih.gov

The primary functional group targeted for derivatization in this compound is the primary amine. A variety of CDAs are available for this purpose, each with its own advantages in terms of reactivity, stability of the resulting diastereomers, and detection sensitivity. researchgate.net The choice of CDA can influence the resolution and elution order of the diastereomers.

Commonly used chiral derivatizing agents for amino acids that could be applicable to this compound include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is a widely used CDA that reacts with the primary amino group to form stable diastereomeric derivatives.

o-Phthaldialdehyde (OPA) in combination with a chiral thiol: This combination forms fluorescent isoindole derivatives, which allows for highly sensitive detection.

9-fluorenylmethylchloroformate (FMOC-Cl): While often used as a protecting group, it can also be used as a derivatizing agent to introduce a fluorescent tag, aiding in detection. nih.gov

(R)- or (S)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): This reagent is another fluorescent CDA that forms stable carbamate (B1207046) diastereomers.

The separation of these diastereomers is typically achieved on a reversed-phase HPLC column. The difference in the spatial arrangement of the substituents in the diastereomers leads to differential interactions with the stationary phase, resulting in different retention times and thus, separation. The resolution of the diastereomeric peaks is a measure of the effectiveness of the chiral derivatization and the chromatographic conditions.

Below is a table summarizing potential chiral derivatizing agents and the expected outcomes for the analytical separation of this compound enantiomers.

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DerivativeExpected Analytical Enhancement
Marfey's Reagent (FDAA)Primary AmineDiastereomeric N-substituted dinitrophenyl alaninamidesGood resolution on reversed-phase HPLC, UV detection
OPA / Chiral Thiol (e.g., N-acetyl-L-cysteine)Primary AmineDiastereomeric fluorescent isoindolesHigh sensitivity with fluorescence detection
(R)- or (S)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)Primary AmineDiastereomeric fluorescent carbamatesEnhanced sensitivity and good chromatographic separation
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Primary AmineDiastereomeric thioureasCan provide good separation for complex mixtures

Conformational Analysis and Stereochemical Stability of this compound

The conformational flexibility and stereochemical stability of this compound are critical factors that influence its biological activity and its behavior in chiral recognition and separation processes.

Conformational Analysis:

The conformation is influenced by a combination of steric and electronic effects:

Steric Hindrance: The bulky Cbz group and the pyridyl ring will sterically interact, influencing the preferred rotational angles to minimize van der Waals repulsion.

Hydrogen Bonding: Intramolecular hydrogen bonding can occur between the amide proton (N-H) and the carbonyl oxygen of the Cbz group, or potentially with the nitrogen atom of the pyridyl ring, which can stabilize certain conformations.

π-π Stacking: The aromatic rings of the Cbz group and the pyridyl moiety may engage in π-π stacking interactions, further influencing the conformational landscape.

Stereochemical Stability:

The stereochemical stability of this compound refers to the resistance of the chiral center (Cα) to racemization. Racemization is the process where an enantiomerically pure or enriched sample converts into a mixture of equal amounts of both enantiomers, leading to a loss of optical activity.

The primary mechanism for racemization in α-amino acids involves the deprotonation of the α-hydrogen, leading to the formation of a planar enolate or equivalent resonance-stabilized carbanion, followed by reprotonation from either face with equal probability. The ease of racemization is influenced by several factors:

Acidity of the α-proton: The electron-withdrawing nature of the adjacent pyridyl and carbonyl groups can increase the acidity of the α-hydrogen, making it more susceptible to abstraction by a base.

Stability of the Intermediate: The pyridyl ring can stabilize the negative charge of the carbanion intermediate through resonance, which would facilitate racemization.

Solvent and pH: Basic conditions can promote racemization by facilitating the removal of the α-proton. google.com The choice of solvent can also play a role in stabilizing the charged intermediate.

Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.

The Cbz protecting group is generally considered to be effective at preventing racemization during peptide coupling reactions under standard conditions. nih.gov However, prolonged exposure to strong bases or elevated temperatures could potentially lead to a loss of stereochemical integrity. For instance, racemization has been observed in related pyridyl-containing acetic acid derivatives under basic conditions. google.com

Advanced Characterization Techniques for Structural Elucidation of 2 Cbz Amino 2 2 Pyridyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. It provides unparalleled insight into the chemical environment of magnetically active nuclei, enabling the detailed mapping of molecular frameworks.

Multidimensional NMR for Complete Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, multidimensional NMR techniques are indispensable for the unambiguous assignment of all resonances and for confirming the connectivity of the molecular structure of 2-(Cbz-amino)-2-(2-pyridyl)acetic acid.

A suite of 2D NMR experiments would be employed for a complete structural assignment. These experiments correlate nuclear spins through chemical bonds or through space, providing a detailed connectivity map.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton at the alpha-carbon and the NH proton of the carbamate (B1207046), as well as the coupling network within the pyridyl and benzyl (B1604629) rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon resonance for each proton in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show correlations from the benzylic protons of the Cbz group to the carbonyl carbon, and from the pyridyl protons to the alpha-carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding. NOESY data can provide critical information about the molecule's conformation and stereochemistry. For example, it could reveal spatial proximity between the alpha-proton and specific protons on the pyridyl ring, helping to define their relative orientation.

A study on tripeptides containing α-(2-pyridyl)glycine has demonstrated the utility of NMR in elucidating conformations involving intramolecular hydrogen bonds between the amide proton and the pyridine (B92270) nitrogen. nih.gov Similar analyses using NOESY on this compound could confirm such interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridyl RingC2'-H8.5 - 8.7148 - 150
C3'-H, C4'-H, C5'-H7.2 - 7.9122 - 140
C6'-H7.5 - 7.7149 - 151
Acetic Acid Moietyα-CH5.3 - 5.555 - 60
COOH10 - 13 (acidic proton)170 - 175
Cbz Protecting GroupCH₂5.0 - 5.265 - 70
Aromatic CH7.2 - 7.5127 - 137
C=O-155 - 157
NH7.8 - 8.2-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-State NMR for Polymorphic Forms and Microstructures

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible by solution-state NMR. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, SSNMR could be used to:

Identify and differentiate between potential polymorphic forms.

Determine the number of molecules in the asymmetric unit cell.

Probe intermolecular interactions, such as hydrogen bonding, in the solid state.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard SSNMR experiment that provides high-resolution spectra of solid samples. The chemical shifts observed in the ¹³C CP/MAS spectrum would be sensitive to the local packing environment, allowing for the identification of different polymorphs.

Furthermore, advanced techniques like ¹H-¹³C and ¹H-¹⁵N Heteronuclear Correlation (HETCOR) experiments can be applied in the solid state to provide connectivity information, similar to their solution-state counterparts. Studies on amino acids have shown that ¹⁴N and ¹⁵N SSNMR can be particularly informative about the local environment of the nitrogen atoms, including hydrogen bonding interactions. nih.govresearchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₅H₁₄N₂O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass with the calculated exact mass.

Table 2: Theoretical and Expected HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (Da)Expected HRMS Result (m/z)
[M+H]⁺C₁₅H₁₅N₂O₄⁺287.1026~287.1026
[M+Na]⁺C₁₅H₁₄N₂O₄Na⁺309.0846~309.0846
[M-H]⁻C₁₅H₁₃N₂O₄⁻285.0881~285.0881

The ability of HRMS to differentiate between isobaric fragments is crucial in complex fragmentation spectra, ensuring correct annotations of the fragmentation products. nih.gov Recent developments in UHPLC-HRMS methods allow for the sensitive and selective monitoring of amino metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the parent ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for the elucidation of its structure.

Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely involve:

Loss of the Cbz group: A characteristic fragmentation would be the cleavage of the carbamate bond, leading to the loss of the benzyl group or the entire Cbz moiety.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for amino acids.

Cleavage of the pyridyl ring: Fragmentation of the pyridine ring can also occur, providing further structural information.

Studies on the fragmentation of protonated α-amino acids have detailed common fragmentation patterns, such as the loss of water and carbon monoxide. nih.govunito.itresearchgate.net The fragmentation of peptides modified with a triphenylpyridinium group has also been investigated, providing insights into the behavior of pyridyl-containing ions in MS/MS experiments. nih.gov

Table 3: Plausible MS/MS Fragments of [this compound+H]⁺

Fragment Ion (m/z)Proposed Structure/Neutral Loss
243[M+H - CO₂]⁺
179[M+H - C₇H₇O]⁺ (loss of benzyl)
151[M+H - C₈H₈O₂]⁺ (loss of Cbz group)
108[C₇H₈O]⁺ (benzyl cation)
91[C₇H₇]⁺ (tropylium ion)
79[C₅H₅N+H]⁺ (protonated pyridine)

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide valuable information about intermolecular interactions, such as hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the following functional groups:

O-H stretch: A broad absorption in the IR spectrum around 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often indicating hydrogen bonding.

N-H stretch: The N-H stretching vibration of the carbamate group is expected in the region of 3300-3400 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding involving the NH group.

C=O stretches: Two distinct carbonyl stretching vibrations would be observed: one for the carboxylic acid (around 1700-1730 cm⁻¹) and another for the carbamate (around 1680-1700 cm⁻¹). The positions of these bands are sensitive to the electronic environment and hydrogen bonding.

C-N and C-O stretches: These vibrations would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Aromatic C-H and C=C stretches: Vibrations associated with the pyridyl and benzyl rings would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Comparative analysis of the IR and Raman spectra can provide complementary information. For example, symmetric vibrations are often more intense in the Raman spectrum, while asymmetric vibrations are typically stronger in the IR spectrum. The analysis of vibrational spectra of related molecules like phenylacetic acid and mandelic acid can aid in the assignment of vibrational modes. acs.org Furthermore, computational methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectra and assist in the detailed assignment of the observed bands. nih.gov

Table 4: Characteristic IR and Raman Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H stretchCarboxylic Acid2500 - 3300 (broad)
N-H stretchCarbamate3300 - 3400
C-H stretch (aromatic)Pyridyl, Benzyl3000 - 3100
C-H stretch (aliphatic)CH, CH₂2850 - 3000
C=O stretchCarboxylic Acid1700 - 1730
C=O stretchCarbamate1680 - 1700
C=C stretchPyridyl, Benzyl1400 - 1600
C-N stretchAmide1200 - 1350
C-O stretchCarboxylic Acid, Carbamate1000 - 1300

X-ray Diffraction for Solid-State Structure of this compound

X-ray diffraction stands as the most powerful technique for determining the arrangement of atoms within a crystalline solid. It offers unparalleled insight into the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Geometries and Conformations

The "gold standard" for structural determination is single crystal X-ray diffraction. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional model of the molecule can be constructed.

For this compound, a single crystal X-ray diffraction study would provide precise measurements of all bond lengths and angles within the molecule. This data is critical for understanding the geometry of the chiral center, the planarity of the pyridine and phenyl rings, and the conformation of the carbobenzyloxy (Cbz) protecting group.

Hypothetical Bond Length and Angle Data:

While specific experimental data for this compound is not publicly available, a hypothetical data table based on known values for similar structural motifs is presented below.

Bond/AngleAtom 1Atom 2Atom 3Expected Value
Bond Lengths (Å)
C-C (pyridyl-chiral)C(pyridyl)C(chiral)~1.52
C-N (chiral-amino)C(chiral)N(amino)~1.47
C=O (carboxyl)C(carboxyl)O(carbonyl)~1.21
C-O (carboxyl)C(carboxyl)O(hydroxyl)~1.36
N-C (amino-Cbz)N(amino)C(Cbz)~1.34
Bond Angles (°)
C(pyridyl)-C(chiral)-C(carboxyl)C(pyridyl)C(chiral)C(carboxyl)~110
N(amino)-C(chiral)-C(pyridyl)N(amino)C(chiral)C(pyridyl)~111
O=C-O (carboxyl)O(carbonyl)C(carboxyl)O(hydroxyl)~123

This analysis would also reveal the preferred conformation of the molecule in the solid state, including the torsional angles that define the spatial relationship between the pyridine ring, the amino acid backbone, and the Cbz group. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, and π-π stacking between the aromatic rings, would also be elucidated, providing a complete picture of the crystal packing.

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is an essential technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase.

For this compound, PXRD would be instrumental in:

Confirming Crystalline Nature: The presence of sharp peaks in the diffractogram would confirm that the synthesized material is crystalline and not amorphous.

Phase Identification: The PXRD pattern is unique to a specific crystalline form. It can be used to identify the compound and ensure phase purity.

Polymorphism Screening: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs of this compound that might arise under different crystallization conditions. Each polymorph would exhibit a distinct PXRD pattern.

Hypothetical PXRD Data for Different Polymorphs:

PolymorphCharacteristic 2θ Peaks (°)
Form I8.5, 12.3, 15.7, 20.1, 25.4
Form II9.1, 11.8, 16.5, 21.3, 24.9

Other Spectroscopic and Microscopic Techniques for Structural Insights

While X-ray diffraction provides definitive solid-state structural information, other techniques offer complementary data, especially regarding the molecule's behavior in solution and its morphological characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be invaluable for confirming the connectivity of the atoms in this compound in solution. These experiments would allow for the unambiguous assignment of all proton and carbon signals, further corroborating the structure determined by X-ray diffraction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecule, confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could offer additional structural information by revealing how the molecule breaks apart.

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be used to study the crystal morphology, size, and surface features of this compound. This information is particularly relevant for understanding the material's physical properties, such as its dissolution rate and processability.

Derivatization and Functionalization Strategies of 2 Cbz Amino 2 2 Pyridyl Acetic Acid

Modifications at the Carboxyl Group

The carboxylic acid functionality of 2-(Cbz-amino)-2-(2-pyridyl)acetic acid is a prime site for modification, most notably through the formation of amide and ester linkages. These transformations are fundamental to its application in the synthesis of larger, more complex structures.

Amide Bond Formation in Peptide and Peptidomimetic Synthesis

The formation of an amide bond is a cornerstone of peptide and peptidomimetic synthesis. In this context, the carboxyl group of N-Cbz-protected 2-(2-pyridyl)glycine is activated to facilitate its coupling with the amino group of another amino acid or amine. A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding reaction efficiency and suppression of racemization. organic-chemistry.orgresearchgate.net

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to form active esters in situ. researchgate.net These active esters are more reactive towards amines and less prone to side reactions.

A representative reaction scheme for the coupling of this compound with a generic amino acid ester is shown below:

Scheme 1: General Peptide Coupling Reaction

The choice of solvent is also critical, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common options. rsc.org The reaction conditions are typically mild to preserve the stereochemical integrity of the chiral center.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventKey Features
DCCHOBtDCM, DMFHigh reactivity, but can form insoluble dicyclohexylurea byproduct.
EDCIHOBt, NHSDCM, DMF, WaterWater-soluble carbodiimide (B86325), facilitating easier workup.
HATUDIPEADMFHigh efficiency and low racemization rates.
PyBOPDIPEADMFEffective for sterically hindered couplings.

This table presents a selection of commonly used coupling reagents and their typical applications.

Esterification and Related Transformations

Esterification of the carboxyl group of this compound is another important transformation, often employed to protect the C-terminus during peptide synthesis or to modulate the pharmacokinetic properties of a molecule. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be utilized. However, milder conditions are often preferred to avoid potential side reactions.

For instance, alkyl halides can be reacted with the carboxylate salt of the amino acid in an aprotic polar solvent. Another approach involves the use of diazomethane (B1218177) for the preparation of methyl esters, although this reagent is hazardous and requires careful handling.

The 2-pyridyl esters of N-acyl-amino-acids have been shown to be particularly reactive and useful in peptide synthesis. acs.orgrsc.org These can be prepared from the N-protected amino acid and 2-hydroxypyridine (B17775) using a carbodiimide coupling agent in pyridine (B92270). acs.orgrsc.org

Reactions Involving the Alpha-Amino Group

The alpha-amino group, protected by the carbobenzyloxy (Cbz) group, can be deprotected to reveal a primary amine, which is then available for a wide array of functionalization reactions.

Deprotection of the Cbz-Group and Subsequent Amine Transformations

The removal of the Cbz protecting group is a crucial step in many synthetic pathways. The most common method for Cbz deprotection is catalytic hydrogenolysis. wikipedia.orgtotal-synthesis.com This involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). wikipedia.orgtotal-synthesis.com The reaction is clean, with toluene (B28343) and carbon dioxide as the only byproducts, and generally proceeds under mild conditions, which helps to preserve other functional groups in the molecule. total-synthesis.com

Scheme 2: Cbz-Deprotection via Hydrogenolysis

Alternative deprotection methods include the use of strong acids such as HBr in acetic acid, or transfer hydrogenolysis with reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst. total-synthesis.com

Once deprotected, the resulting primary amine of 2-amino-2-(2-pyridyl)acetic acid can undergo a variety of transformations, including acylation, alkylation, and sulfonylation, to introduce new functional groups and build molecular complexity.

Formation of Ureas, Thioureas, and Carbamates

The free amine of 2-amino-2-(2-pyridyl)acetic acid can be readily converted into ureas, thioureas, and carbamates. These functional groups are prevalent in biologically active compounds and can significantly influence a molecule's properties.

Urea Formation: Ureas are typically synthesized by reacting the amine with an isocyanate. mdpi.commdpi.com If a specific isocyanate is not available, it can be generated in situ from a primary amine via phosgenation or by using a phosgene (B1210022) equivalent. A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed using a metal- and column-free one-pot ammonolysis. rsc.org

Thiourea Formation: Thioureas can be prepared by reacting the amine with an isothiocyanate. organic-chemistry.orguobabylon.edu.iq A simple and environmentally friendly method involves the reaction of primary amines with carbon disulfide in water. organic-chemistry.orgnih.gov

Carbamate (B1207046) Formation: Carbamates are formed by reacting the amine with a chloroformate, such as ethyl chloroformate, or with a mixed carbonate like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the Boc protecting group. organic-chemistry.orgnih.gov

Table 2: Reagents for the Formation of Ureas, Thioureas, and Carbamates

DerivativeReagentGeneral Reaction Conditions
UreaIsocyanate (R-N=C=O)Aprotic solvent, room temperature or gentle heating.
ThioureaIsothiocyanate (R-N=C=S)Aprotic solvent, room temperature or gentle heating.
CarbamateChloroformate (R-O-CO-Cl)Base (e.g., triethylamine), aprotic solvent.

This table provides a summary of common reagents used to form urea, thiourea, and carbamate derivatives from a primary amine.

Transformations of the Pyridyl Moiety

The pyridine ring of this compound offers further opportunities for derivatization, allowing for the fine-tuning of electronic and steric properties.

One potential transformation is N-oxidation of the pyridine nitrogen using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org The resulting pyridine N-oxide can then undergo further reactions. For instance, it can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.

Halogenation of the pyridine ring is another valuable transformation. While direct electrophilic halogenation of pyridine is often challenging, modern methods allow for more controlled and regioselective halogenation. For example, a reaction sequence involving ring opening to a Zincke imine intermediate can facilitate highly regioselective halogenation at the 3-position. nsf.gov

Furthermore, the introduction of a halogen atom onto the pyridine ring opens up the possibility of palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions. acs.orgrsc.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide variety of substituents to the pyridine ring. The cross-coupling of halopyridines with organozinc reagents (Negishi coupling) has been successfully used in the synthesis of complex pyridyl amino acids. rsc.org

Table 3: Potential Transformations of the Pyridyl Moiety

TransformationReagent/CatalystPotential Outcome
N-OxidationH₂O₂/AcOH, m-CPBAFormation of a pyridine N-oxide.
HalogenationNBS, NCS, I₂ with catalystIntroduction of a halogen atom onto the pyridine ring.
Suzuki CouplingArylboronic acid, Pd catalystFormation of a biaryl linkage.
Negishi CouplingOrganozinc reagent, Pd catalystFormation of a new C-C bond with various substituents.

This table outlines some potential synthetic transformations that can be applied to the pyridyl ring of the title compound.

N-Oxidation and N-Alkylation of the Pyridyl Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles. wikipedia.org This reactivity can be harnessed through N-oxidation and N-alkylation.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide is a common and highly useful transformation. This is typically achieved by treating the parent compound with a peroxy acid. The resulting N-oxide exhibits significantly altered electronic properties, which can be exploited in subsequent reactions. For example, the formation of the N-oxide increases the electron density at the C4 position, making it more susceptible to electrophilic attack, while also providing a handle for deoxygenative functionalization. scripps.eduresearchgate.net

Common oxidizing agents for this transformation are summarized in the table below.

Oxidizing AgentTypical ConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂), 0 °C to room temp. researchgate.net
Peracetic acid (CH₃CO₃H)Acetic acid, 70-85 °C mdpi.comresearchgate.net
Hydrogen Peroxide/Acetic AcidAcetic acid, elevated temperature researchgate.net
Oxone® (Potassium peroxymonosulfate)Water/Methanol, buffered researchgate.net

Metal Coordination Chemistry Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a Lewis base, capable of donating its electron lone pair to coordinate with a wide variety of transition metal ions. wikipedia.orgjscimedcentral.com In this compound, the pyridine nitrogen can act as a monodentate ligand. Furthermore, upon deprotonation of the carboxylic acid, the resulting carboxylate group can also participate in metal binding, allowing the molecule to function as a bidentate N,O-chelating agent. This chelation can form stable five-membered rings with metal centers, a common motif in coordination chemistry. The amide oxygen of the Cbz protecting group could potentially be involved in coordination as well, opening the possibility for tridentate binding modes. The coordination chemistry of pyridyl-amino acid derivatives is a rich field, with complexes finding use in catalysis and as biomimetic models. nih.govnih.gov

Metal IonPotential Coordination GeometryRelevant Ligand ClassReference
Copper (I/II)Tetrahedral, Square Planar, OctahedralPyridylmethyl-amides, Pyridyl-acetates jscimedcentral.comnih.gov
Cobalt (II)OctahedralPyridyl-oxadiazole derivatives researchgate.net
Nickel (II)Square Planar, OctahedralPyridyl-oxadiazole derivatives jscimedcentral.comresearchgate.net
Iron (II/III)OctahedralPyridyl-oxadiazole derivatives researchgate.net
Silver (I)Linear, TetrahedralPyridine jscimedcentral.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, making it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). youtube.com The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. When forced to react under harsh conditions, substitution typically occurs at the C3 and C5 positions (meta to the nitrogen).

A more effective strategy to achieve substitution is to first perform the N-oxidation of the pyridine nitrogen as described in section 5.3.1. The resulting pyridine N-oxide is much more reactive towards electrophiles. The N-oxide group is activating and directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions. scripps.edu Since the C2 position in the title compound is already substituted, electrophilic attack on the N-oxide would be strongly directed to the C4 position. This provides a reliable method for introducing substituents like nitro (-NO₂) or halogen (-Br, -Cl) groups onto the pyridine ring. researchgate.netnih.gov

Ring SystemReactivity towards SEArMajor Product Position(s)Reference
PyridineDeactivatedC3, C5 youtube.com
Pyridine N-oxideActivatedC4, C2 scripps.edu

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, a halogen atom is typically first introduced onto the pyridine ring to serve as the electrophilic partner in the coupling reaction.

This can be achieved via electrophilic halogenation of the activated pyridine N-oxide intermediate (as discussed in 5.3.3) to yield a 4-halo- or 5-halo-2-(Cbz-amino)-2-(2-pyridyl)acetic acid derivative. researchgate.netnih.gov This halogenated intermediate can then undergo various cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.org Coupling of a halogenated derivative of the title compound with various aryl or vinyl boronic acids would allow for the introduction of a wide array of substituents, significantly expanding the molecular diversity. While the coupling of 2-halopyridines can be challenging due to catalyst inhibition by the pyridine nitrogen, specific ligands and reaction conditions have been developed to overcome this issue. nih.govnih.gov

The general components for a Suzuki-Miyaura reaction are outlined below.

ComponentRoleExampleReference
OrganohalideElectrophilic Partner4-Bromo-2-(Cbz-amino)-2-(2-pyridyl)acetic Acid wikipedia.orgnih.gov
Organoboron ReagentNucleophilic PartnerPhenylboronic acid, Vinylboronic acid pinacol (B44631) ester researchgate.netwikipedia.org
Palladium CatalystCatalyzes the C-C bond formationPd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand researchgate.netnih.gov
BaseActivates the organoboron reagentNa₂CO₃, K₂CO₃, KF, Cs₂CO₃ nih.govwikipedia.org
SolventReaction MediumToluene, Dioxane, DMF, Water mixtures researchgate.net

Stille and Negishi Couplings: In addition to the Suzuki reaction, other cross-coupling methods are also applicable. The Stille coupling utilizes organotin compounds, while the Negishi coupling employs organozinc reagents as the nucleophilic partner. These reactions offer alternative pathways that may be advantageous depending on the desired substrate scope and functional group tolerance.

Applications of 2 Cbz Amino 2 2 Pyridyl Acetic Acid As a Versatile Synthetic Intermediate

In Peptide Chemistry and Peptidomimetics Design

The incorporation of non-canonical amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological activity. 2-(Cbz-amino)-2-(2-pyridyl)acetic acid serves as a key player in this arena, offering unique properties for the design of novel peptides and peptidomimetics.

Incorporation into Peptide Chains as a Non-Canonical Amino Acid

The synthesis of peptides containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Cbz group provides stable protection for the amino function during the coupling reactions. The use of N-Cbz protected amino acids in peptide synthesis is a well-established methodology. For instance, in Fmoc/tBu-based SPPS, a Cbz-protected amino acid can be coupled as the N-terminal residue. The Cbz group is generally stable to the trifluoroacetic acid (TFA) treatment used for cleavage from many common resins and removal of side-chain protecting groups, allowing for the synthesis of N-terminally Cbz-protected peptides researchgate.net.

Development of Conformationally Constrained Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The rigid and planar nature of the pyridine (B92270) ring in this compound can be exploited to introduce conformational constraints into peptide backbones. The incorporation of such non-natural amino acids can force peptides to adopt specific secondary structures, like β-turns or helical folds, which are often crucial for biological activity wikipedia.orgnih.gov.

While direct studies on peptidomimetics derived from this compound are not extensively documented in readily available literature, the principles of peptidomimetic design suggest its potential. For example, the pyridyl nitrogen can act as a hydrogen bond acceptor, influencing the local peptide conformation. Furthermore, the aromatic pyridyl ring can engage in π-π stacking interactions, further stabilizing specific folded structures within a peptidomimetic scaffold. The development of peptidomimetic agents often involves the use of unnatural amino acids to create more stable and active analogues of peptides google.com.

As a Precursor to Chiral Ligands in Asymmetric Catalysis

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are at the heart of this field. This compound, with its inherent chirality and coordinating groups, is an attractive starting material for the synthesis of novel chiral ligands.

Design and Synthesis of Novel Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While specific examples of chiral auxiliaries derived directly from this compound are not prevalent in the reviewed literature, the structural motifs present in the molecule are commonly found in established chiral auxiliaries. Many successful chiral auxiliaries are derived from readily available chiral compounds like amino acids nih.govwikipedia.orgsigmaaldrich.com. The synthesis of such auxiliaries often involves the modification of the amino and carboxyl groups to create a rigid scaffold that can effectively shield one face of a reactive center.

The combination of the pyridyl ring and the amino acid backbone in this compound provides a framework that could be elaborated into a rigid bidentate or tridentate chiral auxiliary for various asymmetric transformations.

Development of Chiral Ligands for Transition Metal-Catalyzed Reactions

The synthesis of chiral ligands containing a pyridine moiety has been a subject of significant interest due to their successful application in a wide range of asymmetric catalytic reactions. Modular pyridinyl peptide ligands have been shown to be effective in copper-catalyzed asymmetric allylic substitutions for the creation of quaternary carbon atoms nih.gov. Furthermore, the asymmetric synthesis of β-pyridyl-β-amino acid derivatives has been achieved through conjugate addition reactions using chiral lithium amides rsc.org.

While a direct synthesis of a chiral ligand from this compound is not explicitly detailed in the available search results, the compound represents a viable precursor. The carboxylic acid and the protected amine can be chemically modified to introduce phosphine (B1218219) groups or other coordinating moieties, leading to the formation of P,N-type chiral ligands. Such ligands are known to be highly effective in various transition metal-catalyzed reactions, including hydrogenation and carbon-carbon bond-forming reactions. The modular nature of amino acid-based ligands allows for the fine-tuning of steric and electronic properties to optimize catalytic performance nih.gov.

Table 1: Examples of Chiral Ligands and their Applications

Ligand Type Metal Reaction Type Reference
Pyridinyl Peptide Ligands Copper Asymmetric Allylic Substitution nih.gov
Chiral Lithium Amides Lithium Asymmetric Conjugate Addition rsc.org

This table provides examples of related chiral ligands and their applications to illustrate the potential of ligands derived from amino acid precursors.

Building Block for Complex Heterocyclic Structures

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The pyridine ring is a common motif in many biologically active molecules and functional materials. This compound can serve as a versatile starting material for the synthesis of more complex, fused heterocyclic systems.

The combination of the amino acid functionality and the pyridyl ring within the same molecule offers multiple reactive sites for cyclization reactions. For instance, the carboxylic acid could be activated and reacted with a suitable functional group on the pyridine ring or a substituent introduced onto it, leading to the formation of lactams or other fused ring systems. While specific examples of the cyclization of this compound to form complex heterocycles were not found in the direct search results, the synthesis of fused heterocycles is a well-established area of organic chemistry organic-chemistry.orgnih.govlongdom.orgnih.gov. The reactivity of the amino acid portion can be harnessed to build additional rings onto the pyridine scaffold, leading to novel polycyclic structures with potential biological or material applications.

Ring Closure Reactions Leading to Novel Heterocycles

The unique structure of this compound provides an ideal template for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic structures. The presence of the carboxylic acid, the amine (after deprotection of the Cbz group), and the nitrogen atom within the pyridine ring offer multiple reactive sites for ring formation.

These reactions often proceed via the formation of key intermediates. For instance, the condensation of amino acid derivatives with other reagents can lead to the formation of complex heterocyclic systems. nih.gov The general strategy involves activating the carboxylic acid group and then reacting it with a nucleophile, or utilizing the amine and the pyridine nitrogen in cyclization cascades.

Research into related amino acid precursors has demonstrated their utility in synthesizing a range of heterocycles. For example, amino acid derivatives are common starting materials for producing nitrogen-containing heterocycles like aziridine-2-carboxylates, which are themselves versatile intermediates. clockss.org Similarly, the synthesis of fused heterocyclic systems such as triazinoquinazolinones has been achieved starting from N-sulfonylated amino acids, showcasing the potential of amino acid scaffolds in building complex ring systems. nih.gov

The table below outlines potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for related amino acid precursors.

Heterocyclic SystemGeneral Synthetic ApproachKey Reactive Sites Utilized
Piperazinones Intramolecular cyclization after peptide coupling with a second amino acid ester.Carboxylic acid and deprotected amine.
Fused Pyridothiazines Reaction with a sulfur source followed by intramolecular cyclization involving the pyridine ring.Pyridine nitrogen and alpha-carbon.
Benzothiazoles Solid-phase synthesis protocols involving cyclization of precursor thioureas can be adapted. nih.govDeprotected amine and a suitably functionalized aromatic partner.
Imidazopyridines Condensation with a 1,2-dicarbonyl compound or its equivalent.Deprotected amine and pyridine nitrogen.

Construction of Spiro and Polycyclic Systems

The construction of spirocyclic and polycyclic frameworks is a significant goal in modern synthetic chemistry, as these three-dimensional structures are prevalent in natural products and are considered privileged scaffolds in drug design. beilstein-journals.orgresearchgate.net this compound serves as a valuable chiral building block for accessing these complex architectures.

One common strategy involves multi-component reactions where the amino acid derivative is combined with other reactants to build the complex cyclic system in a stepwise or one-pot procedure. For example, dearomative cycloaddition reactions are a powerful tool for converting flat aromatic structures into three-dimensional polycycles. The [3+2] cycloaddition of an in-situ generated cation with an indole, for instance, can produce highly functionalized spiro-pyrroloindolines. researchgate.net While not directly involving the title compound, this methodology highlights how activated intermediates derived from amino acid-like structures can be used to construct spirocycles.

Another approach involves tandem reactions, such as a rhodium-catalyzed O-H insertion followed by a base-promoted cyclization, to create novel spiroheterocycles. beilstein-journals.org The functional handles on this compound make it an ideal candidate for such transformations. The carboxylic acid can act as the O-H donor, while the other parts of the molecule can be functionalized to participate in the subsequent cyclization.

The table below details potential strategies for synthesizing spiro and polycyclic systems using the title compound as a starting point.

Target SystemPotential Synthetic StrategyRationale
Spiro-oxindoles Pictet-Spengler type reaction after coupling with an appropriate isatin (B1672199) derivative.The amino group (after deprotection) and the pyridine ring can participate in a cyclization onto an activated carbonyl of the isatin moiety. researchgate.net
Polycyclic Pyrazoloquinolines Multi-component domino reaction involving the amino acid, diketones, and arylglyoxals.The amine and carboxylic acid functionalities can react sequentially in a cascade to build the fused ring system. frontiersin.org
Spiro-hydantoins Bucherer-Bergs reaction or related multi-component synthesis with a ketone and cyanide source.The amine and carboxylic acid groups are the core components for forming the hydantoin (B18101) ring, leading to a spirocyclic product if a cyclic ketone is used.

These strategies underscore the utility of this compound in creating structurally complex and diverse spiro and polycyclic molecules for further investigation.

In the Synthesis of Bioactive Molecules and Pharmacological Probes

The structural motifs present in this compound—namely the pyridine ring and the amino acid backbone—are frequently found in biologically active compounds. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org This makes the title compound an excellent starting point for the synthesis of new therapeutic agents and molecular probes.

Scaffold for Rational Drug Design and Lead Optimization (Pre-Clinical Focus)

In rational drug design, a lead compound with known biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a rigid and well-defined three-dimensional structure that can be strategically functionalized.

The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. The amino acid portion provides chirality and additional points for interaction, mimicking natural peptides or binding to enzyme active sites. Researchers can systematically modify three key regions of the scaffold:

The Pyridine Ring: Substitution at different positions on the pyridine ring can modulate electronic properties and steric bulk, fine-tuning the binding affinity for a target protein.

The Amine Group: After Cbz deprotection, the amine can be acylated with a variety of substituents to explore the chemical space around a binding pocket.

The Carboxylic Acid: The acid can be converted to esters, amides, or other bioisosteres to alter solubility, cell permeability, and metabolic stability.

This systematic approach allows for the development of detailed Structure-Activity Relationships (SAR), guiding the optimization of a lead compound. For example, derivatives of related pyridyl- and phenyl-acetic acids have been explored as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer research. nih.gov

The table below summarizes the roles of the different structural components in the context of rational drug design.

Structural ComponentRole in Drug DesignExamples of Modification
Pyridine Ring Serves as a key recognition element, often involved in hydrogen bonding or metal chelation. Introduction of electron-donating or -withdrawing groups; fusion to other rings.
α-Amino Acid Core Provides a chiral backbone, mimicking natural ligands and allowing for specific stereochemical interactions.Variation of stereochemistry (R vs. S); replacement with non-natural amino acid analogs.
Carboxylic Acid Acts as a hydrogen bond donor/acceptor or can be a key anchoring point in an active site.Conversion to amides, esters, or bioisosteric groups like tetrazoles.
Cbz-Protected Amine A synthetic handle that, upon removal, allows for diverse functionalization. wikipedia.orgAcylation with various carboxylic acids; formation of sulfonamides or ureas.

Generation of Diverse Chemical Libraries for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large collections of structurally diverse small molecules. Diversity-oriented synthesis (DOS) aims to create these chemical libraries efficiently. This compound is an excellent starting material for DOS due to its multiple, orthogonally reactive functional groups.

The Cbz-protected amine and the carboxylic acid can be manipulated using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The general strategy involves anchoring the molecule to a solid support via its carboxylic acid. The Cbz group can then be removed, and the free amine can be reacted with a diverse set of building blocks (e.g., various acyl chlorides or carboxylic acids). Subsequently, the ester linkage to the resin can be cleaved to release the library of N-acylated products.

Furthermore, the pyridine ring offers another point for diversification. For instance, if a bromo-substituted pyridine analog is used, Suzuki-Miyaura cross-coupling reactions can be employed to introduce a wide range of aryl or heteroaryl groups, significantly expanding the structural diversity of the library. nih.gov

The combination of these synthetic handles allows for the rapid, parallel synthesis of thousands of distinct compounds from a single, versatile scaffold. These libraries can then be screened against a wide array of biological targets to identify new hit compounds.

Functional GroupDiversification ReactionType of Diversity Introduced
Carboxylic Acid Amide bond formationIntroduction of various R-groups via reaction with a library of amines.
Amine (post-deprotection) Acylation / SulfonylationIntroduction of various acyl or sulfonyl groups from a library of corresponding chlorides.
Pyridine Ring Suzuki-Miyaura Coupling (on a halogenated analog)Introduction of a wide array of aryl and heteroaryl substituents. nih.gov

This multi-faceted approach to diversification makes this compound a powerful tool for populating chemical libraries with novel, drug-like molecules.

Computational Chemistry and Molecular Modeling Studies of 2 Cbz Amino 2 2 Pyridyl Acetic Acid

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule like 2-(Cbz-amino)-2-(2-pyridyl)acetic acid, with multiple rotatable bonds, this analysis is crucial for understanding its behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the optimized, low-energy geometries of a molecule in the gas phase or in a simulated solvent environment.

Methodology: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to locate the global minimum and other low-energy conformers on the potential energy surface. mdpi.com Key dihedral angles, such as those around the urethane (B1682113) bond of the Cbz group and the Cα-N bond, are systematically rotated to map the energy landscape.

Expected Findings: For Cbz-protected amino acids, studies have shown that the geometry of the urethane moiety is a critical factor. nih.gov The Cbz group itself has considerable conformational flexibility due to the benzyl (B1604629) group. nih.gov Calculations would reveal the preferred orientations of the pyridyl, carboxyl, and benzyloxycarbonyl groups relative to each other, highlighting potential intramolecular hydrogen bonds or steric clashes that stabilize or destabilize certain conformers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its flexibility and interactions with its environment, such as a solvent.

Methodology: An MD simulation would involve placing the Cbz-amino acid in a simulation box filled with explicit solvent molecules (e.g., water or methanol). researchgate.net A suitable force field (like AMBER or GROMOS) would be used to describe the interatomic forces. The simulation would be run for a duration of nanoseconds to microseconds to sample a wide range of conformations.

Expected Findings: MD simulations would illustrate how the molecule explores its conformational space in solution. This would reveal the dynamic range of motion for the pyridyl and benzyl rings and the flexibility of the amino acid backbone. researchgate.net Furthermore, it would provide detailed information on the solvation shell, showing how solvent molecules arrange themselves around the solute and form hydrogen bonds, which in turn influences the conformational preferences of the molecule. acs.org

Electronic Structure and Reactivity Predictions

These studies focus on the distribution of electrons within the molecule to predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). medchemexpress.com

Methodology: The energies and spatial distributions of the HOMO and LUMO would be calculated using DFT. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). medchemexpress.com

Expected Findings: For a molecule like this compound, the HOMO would likely be located on the electron-rich aromatic rings (pyridine and benzyl). The LUMO might be centered on the carbonyl group of the carboxylic acid or the Cbz group. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Reaction Pathway Modeling and Transition State Analysis

This involves computationally modeling a specific chemical reaction to understand its mechanism, identify intermediate structures, and calculate the energy barriers (activation energies).

Methodology: To study a potential reaction, such as the deprotection of the Cbz group or a reaction at the carboxylic acid, computational chemists would model the entire reaction coordinate. This involves identifying the structure of the transition state—the highest energy point along the reaction pathway. Methods like DFT are used to calculate the energies of reactants, products, and the transition state. figshare.com

Expected Findings: Such a study could, for example, elucidate the mechanism of Cbz group removal via hydrogenolysis. It would determine the activation energy required for the reaction to proceed, providing a quantitative measure of the reaction rate. This analysis is fundamental in synthetic chemistry for optimizing reaction conditions.

Intermolecular Interactions and Crystal Packing Predictions

This area of modeling seeks to understand how molecules interact with each other, which governs the formation of solids and crystals.

Methodology: Crystal structure prediction is a computationally intensive process that attempts to find the most stable arrangement of molecules in a crystal lattice. It involves generating a multitude of possible packing arrangements and ranking them based on their calculated lattice energies. Analysis of known crystal structures of similar molecules often reveals common interaction motifs.

Expected Findings: Based on the functional groups present, this compound would be expected to form strong intermolecular hydrogen bonds via its carboxylic acid and N-H groups. The aromatic pyridine (B92270) and benzyl rings would likely engage in π-π stacking interactions, a common feature in the crystals of Cbz-protected compounds. nih.gov These directional interactions would guide the self-assembly of the molecules into a well-defined crystal lattice. Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts. nih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonds are crucial in dictating the self-assembly of molecules into larger, ordered structures. In this compound, the carboxylic acid group, the amide linkage, and the pyridyl nitrogen are all potential sites for hydrogen bonding. Current time information in Edmonton, CA.

Computational studies on analogous N-terminal protected aromatic pyridyl amino acids, such as those protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, reveal a strong propensity for forming extensive hydrogen-bonding networks. Current time information in Edmonton, CA. In these systems, a key and stabilizing intermolecular hydrogen bond forms between the pyridyl nitrogen and the carboxylic acid group. Current time information in Edmonton, CA. This interaction is a significant driving force in the formation of supramolecular structures. It is highly probable that this compound would exhibit similar behavior, with the carboxylic acid proton interacting with the nitrogen atom of the pyridine ring of an adjacent molecule.

Furthermore, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate (B1207046) (Cbz) and carboxylic acid groups can act as acceptors. This multiplicity of hydrogen bonding sites allows for the formation of complex, three-dimensional supramolecular assemblies. These can range from simple dimers to more elaborate helical or sheet-like structures, a phenomenon observed in similar amino acid derivatives. Current time information in Edmonton, CA.nih.gov The specific arrangement will be influenced by factors such as chirality and the crystallization conditions.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor GroupAcceptor GroupInteraction Type
Carboxylic Acid (-COOH)Pyridyl Nitrogen (N)Strong, intermolecular
Amide (-NH)Carbamate Carbonyl (C=O)Intermolecular
Amide (-NH)Carboxylic Acid Carbonyl (C=O)Intermolecular
C-H (Aromatic)Carbonyl Oxygen (C=O)Weak, stabilizing

Pi-Stacking and Other Non-Covalent Interactions in the Solid State

Beyond hydrogen bonding, non-covalent interactions such as pi-stacking play a pivotal role in the solid-state architecture of aromatic compounds. This compound contains two aromatic systems: the benzyl group of the Cbz protector and the 2-pyridyl group. These rings can interact with each other both intramolecularly and intermolecularly.

Theoretical studies on benzene (B151609) and pyridine dimers show that stable pi-stacking interactions can occur in several geometries, including parallel-displaced and T-shaped arrangements. researchgate.net The interaction energy is a balance of electrostatic and dispersion forces. In the case of this compound, intermolecular pi-stacking between the electron-rich benzene rings and the electron-deficient pyridine rings of neighboring molecules would be a significant stabilizing factor in the crystal lattice. nih.gov

Computational analysis using methods like Density Functional Theory (DFT) can predict the most favorable stacking geometries and quantify the interaction energies. For instance, studies on substituted benzene dimers have shown that interaction energies are sensitive to the nature and position of substituents. nih.gov The presence of the amino acid backbone introduces steric and electronic influences that would further modulate these interactions. The interplay between strong hydrogen bonds and weaker, but numerous, pi-stacking and van der Waals interactions ultimately determines the final, most stable crystalline form. jscimedcentral.com

Ligand-Target Interactions (Computational, Mechanistic Context)

The structural features of this compound make it an interesting candidate for binding to biological targets such as enzymes or receptors. Computational methods are invaluable for predicting and analyzing these interactions.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com For a flexible molecule like this compound, with multiple rotatable bonds, flexible ligand docking algorithms are essential. nih.gov These algorithms explore the conformational space of the ligand within the binding site of a protein to find the most energetically favorable pose. scripps.edu

In a hypothetical docking study, the pyridine ring could engage in cation-pi interactions with positively charged residues like lysine (B10760008) or arginine in a binding pocket. The benzyl group could fit into hydrophobic pockets, and the hydrogen bonding groups would form specific interactions with the protein backbone or side chains. The chirality of the alpha-carbon is also a critical determinant of binding specificity.

Docking programs like AutoDock use scoring functions to rank the different poses, providing an estimate of the binding affinity. jscimedcentral.com The results of such studies can guide the design of more potent and selective analogs.

Binding Affinity and Specificity Predictions

Predicting the binding affinity of a ligand to a protein is a major goal of computational drug design. acs.org For non-canonical amino acids like the one , machine learning models trained on large datasets of protein-ligand complexes are becoming increasingly powerful tools. nih.govresearchgate.net These models can learn complex relationships between the chemical features of a ligand and its binding affinity. plos.orgplos.org

To predict the binding affinity of this compound, one would typically use a quantitative structure-activity relationship (QSAR) model or a more advanced deep learning approach. oup.com These models take as input various molecular descriptors, which can include 2D properties like atom counts and bond types, as well as 3D properties derived from the molecule's conformation.

Table 2: Hypothetical Binding Interactions and Contributing Moieties

Interacting Moiety of LigandPotential Interacting Partner in ProteinType of InteractionPredicted Contribution to Affinity
Pyridyl RingAromatic residues (e.g., Phe, Tyr, Trp)Pi-stackingModerate
Pyridyl RingCationic residues (e.g., Lys, Arg)Cation-piStrong
Benzyl RingHydrophobic pocket (e.g., Leu, Ile, Val)HydrophobicStrong
Carboxylic AcidBasic residues (e.g., Arg, Lys, His)Salt bridge, Hydrogen bondStrong
Amide GroupPolar residues, BackboneHydrogen bondModerate

More rigorous methods like molecular dynamics (MD) simulations can be employed to study the stability of the docked pose and to calculate the free energy of binding. nih.govnih.gov MD simulations track the movement of atoms over time, providing insights into the dynamic nature of the ligand-protein complex. While computationally intensive, these methods offer a more detailed and accurate picture of the binding event.

Mechanistic Investigations of Biological Interactions Involving Derivatives of 2 Cbz Amino 2 2 Pyridyl Acetic Acid Pre Clinical & in Vitro Focus

Enzymatic Inhibition Studies (Cell-Free and In Vitro)

Identification and Validation of Target Enzymes

Derivatives based on the pyridyl and amino acid framework have been identified as inhibitors of several key enzyme classes. A notable target is acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. A class of pyridinium (B92312) salts, derived from a parent carbamate (B1207046) compound, has been synthesized and shown to inhibit AChE in vitro. nih.gov These compounds are designed to interact with the enzyme's active site, leading to a loss of catalytic function. nih.gov

Another significant enzyme target for molecules with related structures is phenylalanine-tRNA synthetase (PheRS), an essential enzyme in protein synthesis. Bicyclic pyrrolidines, which incorporate a biaryl alkyne extension designed to mimic phenylalanine and fit into its binding site, have been developed as potent inhibitors of PheRS from parasites like Toxoplasma gondii. acs.org The design of these inhibitors leverages the structural features of the amino acid binding pocket to achieve specificity and potency. acs.org

Kinetic and Mechanistic Elucidation of Enzyme-Inhibitor Interactions

The mechanisms by which these derivatives inhibit their target enzymes are varied and have been elucidated through kinetic studies. For the pyridinium salt inhibitors of acetylcholinesterase, the interaction is characterized by a progressive, time-dependent inhibition that follows first-order kinetics. nih.gov The observed rate constants (kobs/[I]) for these compounds range from 3 to 345 M⁻¹s⁻¹. nih.gov This type of inhibition is often indicative of a covalent modification or a very slow-dissociating complex. The inhibition was found to be effectively irreversible, as the enzyme did not regain activity even after prolonged incubation with the inhibitor for 24 hours. nih.gov

Enzyme inhibition can be classified into several types, including competitive, non-competitive, and uncompetitive, each with a distinct kinetic profile. ucl.ac.ukyoutube.com Competitive inhibitors bind to the enzyme's active site, competing with the substrate, which increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax). ucl.ac.ukyoutube.com Non-competitive inhibitors bind to a site other than the active site and can interact with both the free enzyme and the enzyme-substrate complex, typically lowering Vmax without changing Km. ucl.ac.uk Uncompetitive inhibitors bind only to the enzyme-substrate complex, which decreases both Vmax and Km. youtube.comyoutube.com

A less common mechanism is partial reversible inhibition, where the enzyme-inhibitor complex remains catalytically active, albeit at a reduced rate. nih.gov This results in hyperbolic, rather than linear, plots of reciprocal velocity versus inhibitor concentration. nih.gov Some multifunctional indanone derivatives, which also act as cholinesterase inhibitors, have been identified as partial non-competitive inhibitors. nih.gov

The table below summarizes kinetic data for a selection of pyridinium derivatives targeting acetylcholinesterase.

Compound DerivativeInhibition KineticsRate Constant (kobs/[I]) (M⁻¹s⁻¹)Reversibility
Pyridinium Salt SeriesTime-dependent, First-order3 - 345Irreversible (over 24h) nih.gov

This table presents a generalized summary of findings for a series of fourteen pyridinium salt derivatives as reported in the cited literature. nih.gov

Receptor Binding Assays (In Vitro)

Profiling of Ligand-Receptor Interactions

Receptor binding assays are crucial for characterizing the interaction between a ligand, such as a derivative of 2-(Cbz-amino)-2-(2-pyridyl)acetic acid, and its cellular receptor. nih.gov These assays, often utilizing radiolabeled ligands, allow for the determination of key binding parameters like the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the receptor density (Bmax). nih.gov For example, a sensitive radioreceptor assay was used to characterize the binding of tumor necrosis factor (TNF) to its receptors on a human cervical carcinoma cell line (ME-180), revealing a Kd of 0.2 nM and a density of 2700 sites per cell. nih.gov Such assays can discriminate between different molecules based on their relative binding affinities. nih.gov The general methodology involves incubating a receptor source with a labeled ligand and measuring the amount of bound ligand, often by separating the bound from the free ligand via filtration. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Activity (Focus on Molecular Mechanism)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on activity, researchers can identify key pharmacophoric features.

For antiproliferative pyridine (B92270) derivatives, studies have shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance activity against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms tends to decrease antiproliferative effects. nih.gov

In the context of PheRS inhibitors, SAR studies on bicyclic pyrrolidines revealed a strong preference for a hydroxyl group at the ortho position of a biaryl alkyne extension that fits into the phenylalanine-binding site. acs.org This ortho-phenol derivative exhibited nanomolar potency. acs.org Further modifications to the core structure, such as replacing a phenyl ring with a pyridine ring, were well-tolerated and in some cases maintained high potency. For instance, replacing the proximal phenyl ring with a 2-pyridyl group resulted in compounds with activity similar to the lead compounds. acs.org

The table below illustrates SAR trends for PheRS inhibitors with a pyridyl modification.

Compound ModificationTargetKey Structural FeaturePotency (EC50)
Lead Compound (ortho-phenol)T. gondii PheRSortho-hydroxyl on biaryl extension0.0008 µM acs.org
Pyridine ReplacementT. gondii PheRSC2 of proximal phenyl replaced with Nitrogen (2-pyridyl)Similar activity to lead compound acs.org
Pyridine ReplacementT. gondii PheRSC3 of proximal phenyl replaced with NitrogenReduced potency acs.org
3-amino-pyridine ModificationT. gondii PheRSAniline replaced with 3-amino-pyridine, proximal ring is 2-pyridylGood potency acs.org

SAR has also been applied to understand the interaction of 9-(pyridin-2'-yl)-aminoacridines with DNA. These studies indicated that incorporating electron-withdrawing groups on the pyridine ring enhances the binding to double-stranded DNA. mdpi.com This is likely due to the stabilization of a positive charge at physiological pH, which strengthens the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Cell-Based Assays for Pathway Modulation (In Vitro)

Cell-based assays provide a crucial bridge between molecular target-based assays and in vivo studies by allowing the investigation of a compound's effects within a cellular context. These assays can measure a compound's ability to modulate specific signaling pathways or cellular processes like proliferation or apoptosis.

For example, the antiproliferative activity of pyridine derivatives has been extensively evaluated using various cancerous cell lines. nih.gov The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly between different cell lines, indicating that the cellular context and the specific molecular pathways of a given cancer type play a major role in the compound's efficacy. nih.gov One pyridine derivative showed IC50 values ranging from 16 nM to 422 nM across different cell lines, highlighting this variability. nih.gov

The cell-based model of coagulation is another area where the influence of cellular surfaces is paramount. youtube.com This model describes the initiation, amplification, and propagation of the coagulation cascade as occurring on the surface of cells, such as platelets and endothelial cells, which express crucial factors like tissue factor. youtube.com Assays designed around this model can assess how compounds interfere with the assembly and function of enzymatic complexes (e.g., tenase and prothrombinase) on cell surfaces, providing a more physiologically relevant understanding of anticoagulant activity than cell-free assays alone. youtube.com

Investigation of Cellular Signaling Pathways and Metabolic Impact

There is no specific data in the reviewed literature concerning the impact of this compound derivatives on cellular signaling pathways or metabolism.

However, related chemical structures are known to interact with various cellular processes. For instance, derivatives of 2-amino acids containing pyridine rings have been noted for their potential to interfere with cellular pathways involved in cancer cell proliferation. The pyridine moiety is a key structural feature in many biologically active compounds and can influence biochemical pathways through interactions with enzymes and receptors.

A patent for different 2-pyridylacetic acid derivatives indicates a potential role in modulating gastric acid secretion, which is a process controlled by complex signaling cascades often involving G-protein coupled receptors and downstream effectors like adenylyl cyclase and proton pumps. google.com Other research on diverse pyridine derivatives has shown they can possess anti-inflammatory and antibacterial properties, suggesting interactions with signaling pathways related to inflammation (e.g., NF-κB) and bacterial survival. researchgate.net

Without direct experimental evidence, the potential effects of this compound derivatives on cellular signaling and metabolism remain speculative. Future in vitro studies would be necessary to screen for such activities, for example, using cell-based assays that measure key signaling nodes (e.g., phosphorylation of kinases, second messenger levels) or metabolic endpoints (e.g., glucose uptake, lactate (B86563) production).

Mechanisms of Action at the Cellular and Subcellular Levels

No studies describing the cellular or subcellular mechanisms of action for this compound derivatives were found.

Generally, the mechanism for this class of compounds would be dictated by its molecular targets. The amino acid portion of the molecule suggests potential interactions with enzymes that process amino acids or with transport systems. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to protein targets.

For example, research on other heterocyclic amino acid derivatives has shown they can act as enzyme inhibitors or modulators of receptor function. mdpi.com Some 2-aminothiazole (B372263) derivatives, which share some structural similarities, have been evaluated as antimycobacterial and antiplasmodial agents, though their precise mechanisms were not fully elucidated in the provided context. nih.gov

To determine the mechanism of action, initial studies would typically involve screening the compound against a panel of known biological targets (e.g., kinases, proteases, GPCRs). Subsequent cellular studies would then aim to confirm target engagement and elucidate the downstream consequences, such as effects on cell cycle, apoptosis, or specific metabolic fluxes. Subcellular localization studies, using fluorescently tagged derivatives, could also provide clues about potential sites of action within the cell.

Structural Biology Techniques for Binding Mode Determination (e.g., Protein-Ligand X-ray Crystallography, Cryo-Electron Microscopy)

There are no published X-ray crystallography or cryo-electron microscopy (cryo-EM) studies involving this compound or its derivatives complexed with a biological target.

These structural biology techniques are fundamental for understanding how a ligand binds to its target protein at an atomic level. nih.gov

Protein-Ligand X-ray Crystallography would be a powerful tool if a specific protein target for a derivative of 2-amino-2-(2-pyridyl)acetic acid is identified. The process would involve co-crystallizing the protein with the compound or soaking the compound into pre-formed protein crystals. The resulting electron density map would reveal the precise orientation of the ligand in the binding pocket, detailing the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that mediate binding. This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM) has become an increasingly important technique, especially for large protein complexes or membrane proteins that are difficult to crystallize. If a derivative were found to bind to such a target, cryo-EM could provide a near-atomic resolution structure of the complex, again revealing the binding mode and guiding further chemical modifications.

The table below outlines the general applicability of these techniques for the future study of these compounds, should a biological target be identified.

Technique Application Information Gained Requirements
Protein-Ligand X-ray Crystallography Determination of the atomic-resolution structure of the ligand bound to a soluble protein target.Precise binding orientation, key intermolecular interactions (H-bonds, ionic, hydrophobic), conformational changes in the protein upon binding.A purified, stable protein that can be crystallized; a soluble ligand.
Cryo-Electron Microscopy (Cryo-EM) Determination of the structure of the ligand bound to large protein complexes or membrane proteins.Overall architecture of the complex, ligand binding site and orientation, large-scale conformational changes.A purified, stable target protein or complex of sufficient size (>50 kDa generally).

Without an identified biological target, the application of these structural biology techniques to understand the binding mode of this compound derivatives is not yet possible.

Future Directions and Emerging Research Avenues for 2 Cbz Amino 2 2 Pyridyl Acetic Acid

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of structurally unique amino acids like 2-(Cbz-amino)-2-(2-pyridyl)acetic acid is foundational to their application. While classical methods provide access, future research will undoubtedly focus on developing more efficient, scalable, and sustainable synthetic routes.

Recent advancements in the synthesis of related β-pyridyl α-amino acids highlight promising strategies. For instance, multi-step sequences involving a hetero-Diels–Alder reaction to form the pyridine (B92270) ring, followed by late-stage functionalization like a Suzuki–Miyaura cross-coupling, demonstrate a sophisticated approach to building complex aryl side chains. nih.govacs.org Adapting these modern synthetic tactics could allow for a more modular and efficient construction of the 2-pyridylacetic acid core.

Future enhancements could focus on several key areas:

Asymmetric Synthesis: Developing novel chiral catalysts or auxiliaries to establish the stereocenter at the α-carbon with high enantioselectivity, moving beyond classical resolution methods.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can offer superior control over reaction parameters, improve safety, and enhance scalability and purity.

Photoredox Catalysis: The use of light-mediated reactions offers mild conditions for forging key bonds, such as in the conjugate addition of halogenated pyridines to dehydroalanine (B155165) derivatives to create heteroaryl amino acids. researchgate.net

ParameterTraditional ApproachFuture DirectionPotential Advantage
Stereocontrol Racemic synthesis followed by resolutionAsymmetric catalysis (e.g., chiral phase-transfer catalysts)Higher yield of desired enantiomer, less waste
Core Formation Multi-step classical condensation reactionsConvergent synthesis using advanced reactions (e.g., hetero-Diels-Alder) nih.govacs.orgIncreased modularity and efficiency
Process Batch synthesisContinuous flow chemistryImproved scalability, safety, and product consistency
Reaction Conditions Often harsh (high temperatures, strong reagents)Mild conditions (e.g., photoredox or enzymatic catalysis)Greater functional group tolerance, reduced energy consumption

Exploration of New Catalytic Applications Beyond Traditional Ligand Design

The inherent structural features of this compound make it a compelling candidate for applications in catalysis. The pyridine nitrogen and the amino acid functionality (once deprotected or modified) provide a bidentate chelation site for metal ions, suggesting its use as a chiral ligand in asymmetric catalysis.

The amino-pyridine scaffold has been successfully employed in base metal catalysis, for example, in iron(II) complexes for atom transfer radical polymerization (ATRP). umn.edu Research has shown that modifying the substitution pattern on the amino-pyridine ligand is crucial for optimizing catalytic activity. umn.edu This suggests that derivatives of this compound could be synthesized and screened for their efficacy in such polymerization reactions or other metal-catalyzed transformations.

Furthermore, ligands that combine a pyridine-2,6-dicarboxylic acid scaffold with amino acids have been designed to mimic the active sites of metalloenzymes, such as nitrile hydratase. mdpi.com This bio-inspired approach opens an avenue for using the subject compound as a fragment in the design of new biomimetic catalysts for challenging chemical conversions.

Future research could investigate:

Asymmetric Transfer Hydrogenation: Use as a ligand for Ruthenium or Iridium catalysts.

C-H Activation: As a component of directing groups for regioselective functionalization.

Biomimetic Catalysis: Incorporation into larger ligand scaffolds that mimic the active sites of enzymes. mdpi.com

Expansion of its Utility in the Synthesis of Natural Products and Complex Molecular Architectures

Unnatural amino acids are invaluable tools for chemists seeking to create novel peptides and complex molecules with tailored properties. The incorporation of this compound into a peptide sequence could impart unique conformational constraints due to the steric bulk and electronic nature of the pyridyl ring. This can be used to design peptidomimetics, such as β-turn mimetics, which are crucial for mimicking the structure of biologically active peptides. nih.gov

The synthesis of bicyclic peptidomimetics has been achieved using N-acyliminium ion cyclization, a powerful method for creating complex and rigid scaffolds. nih.gov The amino acid derivative, once suitably modified, could serve as a key component in similar cyclization strategies to build novel molecular architectures.

Moreover, the ability of short, functionalized peptides to self-assemble into highly ordered nanostructures is a burgeoning field. acs.org The pyridyl group, capable of participating in π-π stacking and hydrogen bonding, combined with the peptide backbone, makes this compound a promising building block for creating new "foldectures"—complex, three-dimensional architectures derived from the self-assembly of peptide foldamers.

Integration with Artificial Intelligence and Machine Learning for Rational Design

The synergy between artificial intelligence (AI) and chemical synthesis is revolutionizing how new molecules are designed and optimized. Machine learning (ML) models can accelerate the discovery of novel derivatives of this compound with enhanced properties.

Key applications of AI could include:

Generative Models: AI systems can be trained on vast libraries of known molecules to generate novel derivatives of this compound tailored for specific targets, such as a particular enzyme's active site. mit.edu

Property Prediction: ML models can predict key properties (e.g., solubility, binding affinity, metabolic stability) for virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Reaction Optimization: AI can be used to predict the optimal conditions for the synthesis and modification of the compound, reducing experimental effort and resource consumption.

AI/ML ApplicationFunctionRelevance to this compound
Generative Modeling Designs novel molecular structures based on learned patterns mit.eduPropose new derivatives with potentially higher efficacy or better physical properties.
Structure-Based Design Predicts binding modes and affinities to a biological target (e.g., protein)Design analogs that fit optimally into a target's binding pocket.
QSPR Modeling Predicts chemical properties (Quantitative Structure-Property Relationship)Screen virtual libraries of derivatives for desired traits before synthesis.
Retrosynthesis Prediction Proposes synthetic routes to a target moleculeIdentify novel and efficient pathways for synthesizing the compound and its analogs.

Opportunities in Advanced Materials Science and Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems based on non-covalent interactions, provides a framework for using this compound as a building block for advanced materials. researchgate.net The molecule contains multiple functional groups capable of forming specific and directional interactions:

Hydrogen Bonding: The carboxylic acid (donor) and pyridine nitrogen (acceptor) can form robust supramolecular synthons. researchgate.net

π-π Stacking: The pyridine and benzyl (B1604629) rings can interact with other aromatic systems.

Coordination Chemistry: The pyridyl-amino acid motif can coordinate with metal ions. mdpi.com

These interactions can be programmed to guide the self-assembly of the molecule into larger, ordered structures. This opens up possibilities for creating novel "soft materials" such as supramolecular gels, liquid crystals, and vesicles. mdpi.com The chirality of the amino acid can translate into chiral nanostructures with interesting optical or catalytic properties.

Furthermore, the compound could serve as a functional linker in the design of Metal-Organic Frameworks (MOFs). By coordinating with metal centers, it could introduce chirality and chemical functionality into the pores of the MOF, creating materials suitable for enantioselective separations, sensing, or catalysis. The interplay of coordination bonds and hydrogen bonding involving the amino acid moiety could lead to highly complex and functional materials. acs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves coupling a 2-pyridylacetic acid derivative with a Cbz-protected amine. For example, ester intermediates (e.g., methyl 2-pyridylacetate, CAS 1658-42-0) can undergo nucleophilic substitution or amidation reactions with Cbz-protected amino groups . Optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification to remove residuals.
  • Catalysis : Use of coupling agents like EDC/HOBt for amide bond formation to minimize racemization.
  • Temperature control : Reactions at 0–25°C prevent thermal degradation of sensitive intermediates.
  • Protection/deprotection : Ensure orthogonal protecting groups (e.g., Cbz for amines) to avoid side reactions .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra (COSY, HSQC) to confirm the pyridyl proton environment (~8.5 ppm for aromatic protons) and Cbz group integrity (benzyl carbons at ~128–136 ppm) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N percentages) to confirm stoichiometry .

Advanced: What crystallographic strategies are effective for resolving the solid-state structure of this compound, particularly its coordination behavior?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps include:

  • Crystal growth : Use slow evaporation in solvents like ethanol/water mixtures to obtain diffraction-quality crystals.
  • Data collection : Employ synchrotron radiation or high-intensity lab sources (Mo-Kα or Cu-Kα) for high-resolution data.
  • Refinement : Utilize SHELXL for structure solution, particularly for handling potential disorder in the pyridyl or Cbz groups. Example workflows from similar Zn-pyridyl complexes show distortion analysis in octahedral geometries .
  • Coordination studies : Explore metal-ligand interactions (e.g., with Zn2+^{2+}) via bond-length analysis (e.g., Zn–N distances ~2.1–2.3 Å) .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions during characterization?

Answer:
Discrepancies (e.g., NMR shifts vs. DFT calculations) require systematic validation:

  • Re-examine computational models : Ensure solvent effects (e.g., PCM for DMSO) and conformational sampling (e.g., molecular dynamics) are accounted for .
  • Experimental replication : Confirm spectral assignments using deuterated solvents and variable-temperature NMR to detect dynamic effects.
  • Cross-validate with mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Basic: What are critical considerations for handling and storing this compound to maintain stability?

Answer:

  • Storage : Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photodegradation of the Cbz group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety.
  • Handling : Work in fume hoods with PPE (gloves, goggles) due to potential irritancy, as inferred from structurally related carbamate compounds .

Advanced: How can computational methods predict the compound’s reactivity in catalytic or biological systems?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., pyridyl N, carboxylate O) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding (Cbz carbonyl) and π-π stacking (pyridyl ring) .
  • Reactivity indices : Calculate Fukui functions to predict sites for electrophilic attack, aiding in derivative design .

Advanced: What strategies address challenges in enantiomeric resolution of chiral derivatives of this compound?

Answer:

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers.
  • Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate desired stereoisomers .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in asymmetric synthesis to favor one enantiomer during coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.